

A Comparative Analysis of Nintedanib Pharmacokinetics in Rats and Dogs Utilizing Nintedanib-d8

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Compound of Interest

Compound Name: Nintedanib-d8

Cat. No.: B12411456

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of Nintedanib, a tyrosine kinase inhibitor, in two common preclinical species: rats and dogs. The data presented herein is intended to support researchers in understanding the disposition of Nintedanib and to aid in the design and interpretation of non-clinical studies. This comparison focuses on studies utilizing the deuterated internal standard, **Nintedanib-d8**, for bioanalytical quantification, ensuring a high degree of accuracy and specificity.

Executive Summary

Nintedanib exhibits notable differences in its pharmacokinetic profile between rats and dogs. Following oral administration, the systemic exposure to Nintedanib is significantly lower in rats compared to dogs, which is reflected in the lower oral bioavailability observed in rats. This guide summarizes the key pharmacokinetic parameters, details the experimental methodologies employed in these studies, and provides visual representations of the experimental workflow and the signaling pathways targeted by Nintedanib.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Nintedanib in rats and dogs following oral administration. The use of **Nintedanib-d8** as an internal standard in the

bioanalytical method ensures the reliability of this data.

Table 1: Single-Dose Oral Pharmacokinetics of Nintedanib in Rats

Parameter	Value	Units
Dose	10	mg/kg
Cmax	685	ng/mL
Tmax	0.5	h
AUC (0-t)	1,255	ng·h/mL
AUC (0-inf)	1,268	ng·h/mL
t1/2	2.5	h
Oral Bioavailability	~12% [1]	-

Table 2: Single-Dose Oral Pharmacokinetics of Nintedanib in Dogs

Parameter	Value	Units
Dose	5	mg/kg
Cmax	1,230	ng/mL
Tmax	2.0	h
AUC (0-inf)	7,450	ng·h/mL
t1/2	4.1	h

Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for the interpretation of pharmacokinetic data. The following sections detail the methodologies used in the rat and dog studies.

Animal Models

- Rat Studies: Male Sprague-Dawley rats were used.
- Dog Studies: Male Beagle dogs were utilized.

Drug Administration

Nintedanib was administered orally via gavage to both rats and dogs. The drug was formulated as a suspension in a suitable vehicle.

Sample Collection

Blood samples were collected from the tail vein (rats) or cephalic vein (dogs) at predetermined time points post-dosing. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

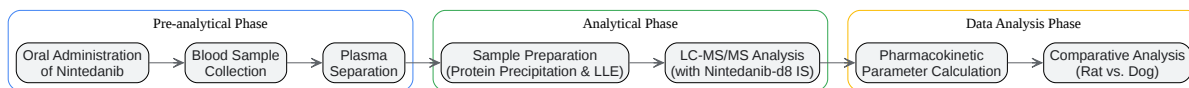
Plasma concentrations of Nintedanib were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

- Internal Standard: **Nintedanib-d8** was used as the internal standard to correct for matrix effects and variability in extraction and injection.
- Sample Preparation: Plasma samples were subjected to protein precipitation followed by liquid-liquid extraction to isolate Nintedanib and the internal standard.
- Chromatography: Separation was achieved on a C18 reverse-phase column with a gradient mobile phase.
- Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions for Nintedanib and **Nintedanib-d8** were monitored for quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of the comparative pharmacokinetic studies.

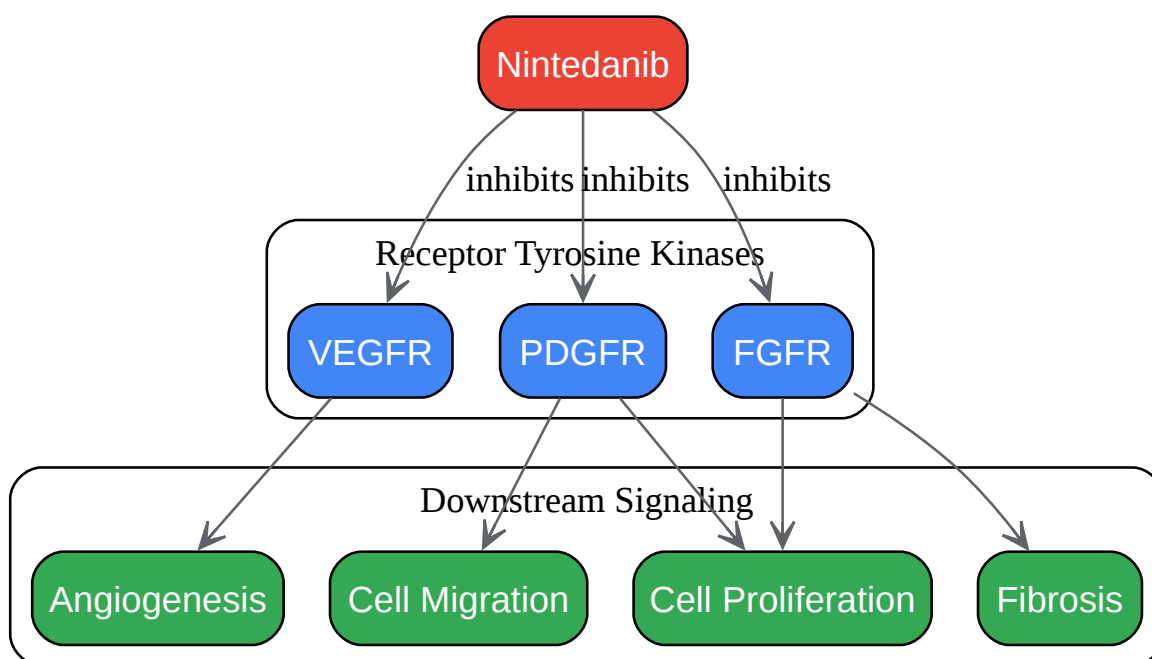


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Caption: Experimental workflow for the comparative pharmacokinetic analysis of Nintedanib.

Nintedanib Signaling Pathway Inhibition

Nintedanib is a multi-targeted tyrosine kinase inhibitor. The diagram below depicts the key signaling pathways inhibited by Nintedanib.



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Caption: Inhibition of key signaling pathways by Nintedanib.

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References

- 1. researchgate.net [researchgate.net]
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